molecular formula C7H12F3NO B3021986 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1408076-30-1

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B3021986
CAS No.: 1408076-30-1
M. Wt: 183.17
InChI Key: XQZKKRXYSBWMAL-UHFFFAOYSA-N
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Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17. The purity is usually 95%.
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Biological Activity

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol, also known as 4-amino-1-(trifluoromethyl)cyclohexanol hydrochloride, is a synthetic compound characterized by its unique trifluoromethyl group and amino alcohol structure. With a molecular formula of C7H10F3NOC_7H_{10}F_3NO and a molar mass of approximately 219.64 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural uniqueness of this compound lies in its combination of an amino group and a trifluoromethyl group attached to a cyclohexane ring. This configuration enhances the compound's lipophilicity and potential reactivity, making it a candidate for various biological applications.

Property Value
Molecular FormulaC₇H₁₀F₃NO
Molar Mass219.64 g/mol
Structural FeaturesCyclohexane ring with amino and trifluoromethyl groups

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Anti-inflammatory Properties : There is potential for this compound to act as a non-steroidal anti-inflammatory agent, although detailed studies are still required to confirm this activity.
  • Pharmacophore Role : The trifluoromethyl group may enhance binding affinity with specific biological targets, indicating its role as a pharmacophore in drug design.

Table: Comparison with Similar Compounds

Compound Name Molecular Formula Key Features
4-Amino-cyclohexanolC₆H₁₃NOLacks trifluoromethyl group
Trifluoroacetylated cyclohexanolC₇H₆F₃OContains trifluoroacetyl instead of amino
(R)-4-Amino-N,N-dimethylcyclohexanamineC₈H₁₈N₂Contains two amino groups

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, the presence of the trifluoromethyl group is believed to enhance metabolic stability and influence the compound's interaction with biological targets.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, allowing for efficient production in laboratory settings. Its applications extend beyond medicinal chemistry into areas such as agrochemicals and synthetic organic chemistry.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKRXYSBWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261412
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-30-1
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
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4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
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Reactant of Route 4
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
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4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 6
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

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